molecular formula C15H18O2 B6282291 3-(4-propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287313-45-3

3-(4-propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B6282291
CAS RN: 2287313-45-3
M. Wt: 230.3
InChI Key:
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Description

“3-(4-propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the CAS Number: 2287313-45-3 . It has a molecular weight of 230.31 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, Aggarwal and co-workers described how BCP-Grignard intermediates can be successfully employed in a Zweifel olefination to produce alkenyl-substituted BCPs . This alkenyl BCP was further functionalized through a copper-catalyzed enantioselective hydroboration, giving rise to α-chiral BCP with excellent yield and enantioselectivity .


Molecular Structure Analysis

The IUPAC name of the compound is 3-(4-propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid . The InChI code is 1S/C15H18O2/c1-2-3-11-4-6-12(7-5-11)14-8-15(9-14,10-14)13(16)17/h4-7H,2-3,8-10H2,1H3,(H,16,17) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 230.31 . The InChI code is 1S/C15H18O2/c1-2-3-11-4-6-12(7-5-11)14-8-15(9-14,10-14)13(16)17/h4-7H,2-3,8-10H2,1H3,(H,16,17) .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The synthesis of “3-(4-propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” and similar compounds is an active area of research, with potential applications in medicinal chemistry . The development of a chiral pool route to a BCP-containing upper chain could serve as a common fragment in the synthesis of other related BCP-containing analogues .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves the introduction of a propyl group onto a phenyl ring, followed by the formation of a bicyclo[1.1.1]pentane ring system and the addition of a carboxylic acid functional group.", "Starting Materials": [ "4-bromopropylbenzene", "cyclopropane", "sodium hydride", "carbon dioxide", "diethyl ether", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: 4-bromopropylbenzene is reacted with sodium hydride in diethyl ether to form 4-propylphenylpropane.", "Step 2: Cyclopropane is added to 4-propylphenylpropane in the presence of a Lewis acid catalyst to form 3-(4-propylphenyl)bicyclo[1.1.1]pentane.", "Step 3: The bicyclo[1.1.1]pentane compound is then oxidized with carbon dioxide in the presence of a palladium catalyst to form 3-(4-propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid.", "Step 4: The carboxylic acid group is then protected with acetic anhydride and sulfuric acid to form an acetyl ester.", "Step 5: The acetyl ester is then hydrolyzed with sodium bicarbonate and water to remove the acetyl group and form the final product, 3-(4-propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid." ] }

CAS RN

2287313-45-3

Product Name

3-(4-propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Molecular Formula

C15H18O2

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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